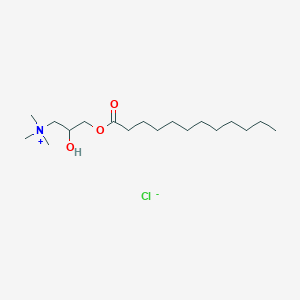
4,4'-Bis(4-aminophenoxy)benzophenone
Übersicht
Beschreibung
4,4’-Bis(4-aminophenoxy)benzophenone is an organic compound that belongs to the class of aromatic diamines. It is characterized by the presence of two aminophenoxy groups attached to a benzophenone core. This compound is known for its high thermal stability and is commonly used in the synthesis of high-performance polymers, particularly polyimides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-aminophenoxy)benzophenone typically involves a multi-step process. One common method starts with the nucleophilic substitution reaction of 1-chloro-4-nitrobenzene with 4,4’-dihydroxybenzophenone in the presence of potassium carbonate in N,N-dimethylformamide. This is followed by catalytic reduction with hydrazine and palladium on carbon (Pd/C) to yield the desired diamine .
Industrial Production Methods
In industrial settings, the preparation of 4,4’-Bis(4-aminophenoxy)benzophenone involves similar steps but is optimized for larger scale production. The process includes the use of strong polar aprotic solvents and specific catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, facilitating efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(4-aminophenoxy)benzophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The initial synthesis involves nucleophilic substitution reactions.
Reduction: Catalytic reduction is used to convert nitro groups to amino groups.
Polymerization: It reacts with aromatic tetracarboxylic acid dianhydrides to form polyimides.
Common Reagents and Conditions
Reagents: Potassium carbonate, N,N-dimethylformamide, hydrazine, palladium on carbon.
Major Products
The major products formed from these reactions include polyimides, which are known for their excellent thermal and chemical stability .
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(4-aminophenoxy)benzophenone is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a monomer in the synthesis of high-performance polymers such as polyimides.
Biology: Investigated for its potential use in biomaterials due to its biocompatibility.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of 4,4’-Bis(4-aminophenoxy)benzophenone primarily involves its ability to form stable polyimide structures. The compound’s aminophenoxy groups react with dianhydrides to form imide linkages, resulting in polymers with high thermal stability and mechanical strength. These properties make it suitable for applications requiring durable and heat-resistant materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Diaminodiphenylmethane: Another aromatic diamine used in polymer synthesis.
4,4’-Diaminodiphenylsulfone: Known for its use in high-performance polymers.
4,4’-Diaminodiphenyl ether: Used in the production of polyimides and other advanced materials.
Uniqueness
4,4’-Bis(4-aminophenoxy)benzophenone stands out due to its ether-ketone structure, which imparts unique properties such as enhanced solubility and processability compared to other aromatic diamines. Its ability to form highly stable polyimides makes it particularly valuable in applications requiring high thermal and chemical resistance .
Eigenschaften
IUPAC Name |
bis[4-(4-aminophenoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c26-19-5-13-23(14-6-19)29-21-9-1-17(2-10-21)25(28)18-3-11-22(12-4-18)30-24-15-7-20(27)8-16-24/h1-16H,26-27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDYQEILXDCDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559157 | |
| Record name | Bis[4-(4-aminophenoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30184-96-4 | |
| Record name | Bis[4-(4-aminophenoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2H-Pyrimido[1,2-b]pyridazin-2-one](/img/structure/B1626902.png)





![3,7-Dichlorobenzo[d]isoxazole](/img/structure/B1626912.png)




